molecular formula C19H20O3 B14168172 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate CAS No. 4376-32-3

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate

Cat. No.: B14168172
CAS No.: 4376-32-3
M. Wt: 296.4 g/mol
InChI Key: PLJCISGAYSAELP-UHFFFAOYSA-N
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Description

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to an oxoethyl chain, which is further esterified with 3-methylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate typically involves the esterification of 2-[1,1’-Biphenyl]-4-yl-2-oxoethanol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process. The reaction parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylbutanoate: A simpler ester with a similar structural motif but lacking the biphenyl group.

    2-[1,1’-Biphenyl]-4-yl-2-oxoethanol: The precursor to the ester, which contains a hydroxyl group instead of the ester linkage.

Uniqueness

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate is unique due to the presence of both the biphenyl and ester functional groups, which confer distinct chemical and physical properties. The biphenyl group enhances the compound’s stability and potential for π-π interactions, while the ester group provides reactivity for further chemical modifications.

Properties

CAS No.

4376-32-3

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-methylbutanoate

InChI

InChI=1S/C19H20O3/c1-14(2)12-19(21)22-13-18(20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3

InChI Key

PLJCISGAYSAELP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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